molecular formula C12H4F8N2 B085828 4,4'-Diaminooctafluorobiphenyl CAS No. 1038-66-0

4,4'-Diaminooctafluorobiphenyl

Cat. No. B085828
CAS RN: 1038-66-0
M. Wt: 328.16 g/mol
InChI Key: FWOLORXQTIGHFX-UHFFFAOYSA-N
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Description

4,4’-Diaminooctafluorobiphenyl (DAF) is a colorless solid that is soluble in organic solvents . It has the advantages of low toxicity and high thermal stability, making it an ideal material for a variety of applications . It has been used in biomedical research and industrial processes .


Molecular Structure Analysis

The molecular formula of 4,4’-Diaminooctafluorobiphenyl is C12H4F8N2 . Its molecular weight is 328.16 . The structure consists of two benzene rings connected by a single bond, with each benzene ring having four fluorine atoms and one amine group attached .


Physical And Chemical Properties Analysis

4,4’-Diaminooctafluorobiphenyl is a solid with a melting point of 175-177 °C . It is soluble in methanol . Its density is estimated to be 1.5568 .

Scientific Research Applications

Biomedical Research

4,4’-Diaminooctafluorobiphenyl: has been utilized in biomedical research due to its low toxicity and high thermal stability . Its properties make it suitable for creating advanced biomaterials that can withstand extreme conditions, which is essential for certain medical applications.

Industrial Processes

In the industrial sector, this compound’s robustness under high temperatures lends itself to processes that require durable materials. It’s used in the synthesis of industrial compounds, including specialized polymers and plastics .

Polymer Synthesis

The compound serves as a monomer for high-performance polymers. These polymers exhibit exceptional chemical resistance and stability, making them ideal for aerospace and automotive industries .

Electronics

Due to its excellent dielectric properties, 4,4’-Diaminooctafluorobiphenyl is used in the electronics industry for manufacturing components that require insulation from electrical charges .

Coatings and Adhesives

It’s also applied in the development of coatings and adhesives that benefit from its fluorinated backbone, providing resistance to solvents and chemicals .

Optical Materials

The compound’s unique structure allows for the creation of optical materials with specific refractive indices, useful in advanced optics and photonics research .

Environmental Science

Researchers are exploring its use in environmental science, particularly in the development of materials that can resist harsh chemical exposures in pollution control applications .

Nanotechnology

Lastly, 4,4’-Diaminooctafluorobiphenyl is being investigated for its potential in nanotechnology, where its properties could contribute to the fabrication of nanoscale devices and materials .

Safety and Hazards

4,4’-Diaminooctafluorobiphenyl may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye/face protection . In case of contact with skin or eyes, it is advised to rinse cautiously with water for several minutes .

properties

IUPAC Name

4-(4-amino-2,3,5,6-tetrafluorophenyl)-2,3,5,6-tetrafluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4F8N2/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16/h21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOLORXQTIGHFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)N)F)F)C2=C(C(=C(C(=C2F)F)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4F8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061424
Record name [1,1'-Biphenyl]-4,4'-diamine, 2,2',3,3',5,5',6,6'-octafluoro-
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Molecular Weight

328.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Diaminooctafluorobiphenyl

CAS RN

1038-66-0
Record name 4,4′-Diaminooctafluorobiphenyl
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Record name Octafluorobenzidine
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Record name Octafluorobenzidine
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Record name [1,1'-Biphenyl]-4,4'-diamine, 2,2',3,3',5,5',6,6'-octafluoro-
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Record name [1,1'-Biphenyl]-4,4'-diamine, 2,2',3,3',5,5',6,6'-octafluoro-
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Record name Octafluoro-4,4'-biphenylenediamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure of 4,4'-Diaminooctafluorobiphenyl and how was it determined?

A1: 4,4'-Diaminooctafluorobiphenyl consists of a biphenyl ring system where all hydrogen atoms are replaced by fluorine, except for the 4 and 4' positions, which have amino (NH2) groups. [] The structure was determined using various techniques, including NMR spectroscopy and computational methods like Density Functional Theory (DFT) and Hartree Fock calculations. [] These methods provide insights into the molecule's geometry, bond lengths, and electron distribution. [] You can find more details about the structural features in this paper: []

Q2: Are there any computational models available for this compound?

A2: Yes, the study by Dąbrowska et al. employed both Density Functional Theory (DFT) and ab initio Hartree Fock calculations to investigate the molecular structure of 4,4'-Diaminooctafluorobiphenyl. [] These computational methods help predict the molecule's properties and behavior, offering valuable insights into its potential applications.

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